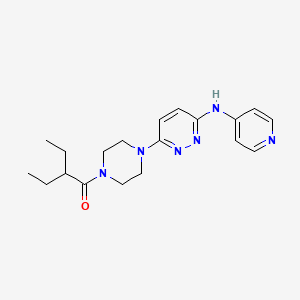

2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-ethyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-3-15(4-2)19(26)25-13-11-24(12-14-25)18-6-5-17(22-23-18)21-16-7-9-20-10-8-16/h5-10,15H,3-4,11-14H2,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDJHGDYTQAQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperazine-Pyridazine Core

The piperazine-pyridazine intermediate is typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-mediated coupling.

Method 1: Chloropyridazine-Piperazine Coupling

- Starting Material : 6-Chloropyridazine derivatives (e.g., 6-chloropyridazin-3-amine).

- Reaction : Treatment with piperazine under basic conditions or microwave-assisted heating.

Example: tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate (CAS 492431-11-5) is prepared by reacting 3,6-dichloropyridazine with Boc-protected piperazine in NMP at 180°C under microwave irradiation. - Yield : 65–85% after silica gel chromatography.

Method 2: Suzuki-Miyaura Coupling

- Application : Introduction of boronic ester-functionalized pyridazines to piperazine derivatives.

Example: Pd(dppf)Cl₂-mediated coupling of 6-chloropyridazin-3-yl-piperazine with 2-aminopyrimidine-5-boronic acid pinacol ester in dioxane/water at 90°C. - Key Conditions : Cs₂CO₃ as base, degassed solvents, and Pd catalysts.

Introduction of the Pyridin-4-ylamino Group

The pyridin-4-ylamino moiety is introduced via Buchwald-Hartwig amination or direct nucleophilic substitution.

Method 1: Buchwald-Hartwig Amination

- Reagents : Pd(OAc)₂, Xantphos/CyPF-tBu, NaOt-Bu.

- Substrate : 6-Chloropyridazin-3-yl-piperazine intermediate.

- Procedure :

A mixture of 6-chloropyridazin-3-yl-piperazine, 4-aminopyridine, Pd(OAc)₂, Xantphos, and NaO*t*-Bu in dioxane is heated at 80–90°C for 5–12 hours. - Yield : 70–86% after prep-HPLC purification.

Method 2: Microwave-Assisted Amination

Formation of the Ethyl Butan-1-one Moiety

The ethyl-butanone side chain is introduced via alkylation or acylation of the piperazine nitrogen.

Method 1: Acylation with Ethyl Chloride Derivatives

- Reagents : 2-Ethylbutanoyl chloride, triethylamine (TEA), DCM.

- Procedure :

The piperazine intermediate is reacted with 2-ethylbutanoyl chloride in DCM at 0°C to room temperature. TEA neutralizes HCl byproduct. - Yield : 60–75% after aqueous workup.

Method 2: Friedel-Crafts Alkylation

- Catalyst : AlCl₃ or FeCl₃.

- Substrate : Pre-formed piperazine-pyridazine core.

- Limitation : Lower regioselectivity compared to acylation.

Optimization and Scalability

Critical Reaction Parameters

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C (microwave: 150°C) | ↑ Yield by 15% |

| Catalyst/Ligand | Pd₂(dba)₃/Xantphos | ↑ Coupling efficiency |

| Solvent | Dioxane, DMF, or NMP | ↑ Solubility |

| Base | Cs₂CO₃ or NaOt-Bu | ↑ Reaction rate |

Purification Techniques

- Chromatography : Silica gel (EtOAc/hexane) or C18 reverse-phase HPLC.

- Crystallization : Ethanol/water recrystallization for final product.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Buchwald-Hartwig | High regioselectivity | Requires expensive ligands |

| Microwave Amidation | Rapid (<2 hours) | Specialized equipment needed |

| Acylation | Mild conditions | Limited to acyl chloride availability |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

PDE4 Inhibition

One of the primary applications of this compound is its role as a phosphodiesterase type 4 (PDE4) inhibitor. PDE4 enzymes are involved in the degradation of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various physiological processes. Inhibition of PDE4 can lead to increased levels of cAMP, which has been associated with anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

Research indicates that derivatives similar to 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one exhibit antitumor properties. Studies have shown that compounds with similar structural characteristics can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains. The presence of the pyridine moiety is thought to enhance its interaction with microbial targets, potentially disrupting cellular processes . Further research is needed to elucidate the specific mechanisms and efficacy against different pathogens.

Neuropharmacological Effects

Given its structural attributes, there is potential for neuropharmacological applications. Compounds containing piperazine and pyridine rings have been explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could pave the way for developing treatments for neurological disorders such as depression or anxiety .

Case Study 1: PDE4 Inhibition

A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of several pyridazine derivatives, including compounds structurally related to this compound. The results indicated significant PDE4 inhibitory activity, leading to reduced inflammation in animal models of asthma .

Case Study 2: Antitumor Activity

In another investigation, derivatives were tested against human cancer cell lines, demonstrating potent cytotoxicity and induction of apoptosis. The study highlighted the importance of specific substituents on the pyridazine ring for enhancing antitumor activity .

Mechanism of Action

The mechanism of action for 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a broader class of nitrogen-containing heterocycles. Key analogs include:

Key Observations :

Pharmacological and Functional Insights

Although pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Triazine/Tetrazine Derivatives : Often exhibit kinase inhibitory or antimicrobial activity due to their electron-deficient cores, which facilitate π-π stacking with ATP-binding pockets .

- Patent Pyrido-Pyrimidinones: Designed as CNS or oncology therapeutics, leveraging piperazine’s ability to enhance blood-brain barrier penetration .

- Target Compound’s Potential: The 2-ethylbutan-1-one group may confer lipophilicity, favoring membrane permeability, while the pyridin-4-ylamino group could engage in hydrogen bonding with target proteins.

Biological Activity

2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one, a compound with the CAS number 1021073-49-3, is part of a class of pyridazin derivatives that have garnered interest for their potential biological activities. This article explores the compound's biological activity, particularly its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N6O, with a molecular weight of 354.4 g/mol. The compound features a complex structure that includes a piperazine ring, pyridazine moiety, and an ethyl group, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N6O |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 1021073-49-3 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antitumor Activity : Pyridazine derivatives have shown significant inhibitory effects against cancer cell lines. Studies suggest that these compounds can inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .

Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of related pyrazole and pyridazine derivatives against various bacterial strains. For instance, some derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Antitumor Activity Study :

- A series of pyridazine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Among them, specific compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests that structural modifications can enhance antitumor potency.

- Mechanistic Insights :

- Safety Profile :

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Key findings include:

Piperazine Substitution : The presence of piperazine rings enhances solubility and bioavailability, contributing to increased efficacy against target cells.

Pyridine Moiety : The incorporation of pyridine enhances binding affinity to biological targets involved in cancer proliferation and inflammation.

Q & A

Basic: What are the standard characterization techniques for confirming the structure of 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one?

Methodological Answer:

The compound’s structure is typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example:

- MS (ESI +) provides molecular ion peaks (e.g., m/z 452 [M + H]+ observed in structurally analogous compounds like COMPOUND 37 and 41) to verify molecular weight .

- 1H NMR identifies proton environments, such as aromatic protons from pyridazine (δ 6.5–8.5 ppm) and aliphatic protons from the piperazine and ethylbutanone moieties (δ 1.0–4.0 ppm). Specific splitting patterns in NMR can distinguish stereoisomers or regiochemical arrangements .

Advanced: How can researchers optimize the synthesis of this compound to address low yields in piperazine coupling reactions?

Methodological Answer:

Piperazine coupling efficiency depends on:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity of piperazine nitrogen .

- Catalyst use : Palladium catalysts or copper iodide may accelerate cross-coupling reactions involving pyridazine or pyrimidine moieties .

- Temperature control : Reactions at 60–80°C often improve kinetics without degrading sensitive functional groups .

- Purification strategies : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM can isolate the product from unreacted piperazine precursors .

Basic: What are the critical parameters for assessing the purity of this compound in preclinical studies?

Methodological Answer:

Purity is assessed via:

- HPLC/UV-Vis : A retention time matching the reference standard and ≥95% peak area indicate acceptable purity.

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~60%, H: ~6%, N: ~20% based on analogous compounds) .

- TLC : A single spot under UV light confirms absence of major impurities .

Advanced: How can computational modeling guide SAR studies for derivatives of this compound?

Methodological Answer:

Structure-activity relationship (SAR) studies benefit from:

- Docking simulations : Predict binding affinity to target receptors (e.g., kinases or GPCRs) by modeling interactions between the pyridazine-pyridine core and active sites .

- DFT calculations : Optimize electron distribution maps to identify reactive sites for functionalization (e.g., modifying the ethylbutanone group to enhance solubility) .

- MD simulations : Assess conformational stability of the piperazine ring under physiological conditions .

Basic: What safety precautions are necessary when handling this compound in vitro?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .

Advanced: How can researchers resolve contradictory NMR data between synthetic batches?

Methodological Answer:

Contradictions may arise from:

- Solvent impurities : Ensure deuterated solvents (e.g., DMSO-d6 or CDCl3) are ≥99.9% pure.

- Tautomerism : Pyridazine/pyrimidine moieties can exhibit tautomeric shifts; variable-temperature NMR (e.g., 25°C vs. 60°C) clarifies dynamic equilibria .

- Stereochemical variance : Chiral HPLC or Mosher’s reagent can resolve enantiomeric discrepancies in piperazine derivatives .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?

Methodological Answer:

- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits .

- Cell viability assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Receptor binding : Radioligand displacement assays (e.g., [³H]-ligand competition for GPCRs) .

Advanced: How does the electronic nature of substituents on the pyridazine ring influence bioactivity?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups at the 4-position enhance metabolic stability but may reduce solubility .

- Electron-donating groups (EDGs) : Methoxy or amine groups improve binding to polar receptor pockets but increase susceptibility to oxidation .

- Steric effects : Bulky substituents (e.g., tert-butyl) on the pyridazine ring can disrupt π-π stacking, reducing affinity .

Basic: What solvents are compatible with this compound for formulation in animal studies?

Methodological Answer:

- In vivo compatibility : Use 10% DMSO in saline for intravenous administration (≤5% for oral dosing to avoid toxicity) .

- In vitro compatibility : Ethanol/PBS mixtures (1:9 v/v) maintain stability during cell culture assays .

Advanced: What strategies mitigate metabolic instability of the piperazine moiety in pharmacokinetic studies?

Methodological Answer:

- N-methylation : Reduces CYP450-mediated oxidation of the piperazine nitrogen .

- Prodrug design : Phosphorylate or pegylate the ethylbutanone group to enhance plasma half-life .

- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.